2,3-Dihydrobenzofuran-5-boronic acid
Overview
Description
2,3-Dihydrobenzofuran-5-boronic acid is a chemical compound that is part of a broader class of organoboron compounds. These compounds are of significant interest in organic chemistry due to their utility in various chemical reactions, particularly in the formation of carbon-carbon bonds. The boronic acid functional group is known for its ability to undergo transmetalation in cross-coupling reactions, which is a cornerstone of modern synthetic chemistry.
Synthesis Analysis
The synthesis of boronic acid derivatives can be complex, involving multiple steps and regioselective processes. For instance, boron 4-methoxy-2-furanolates, which are structurally related to 2,3-dihydrobenzofuran-5-boronic acid, can be generated in situ from 4-O-methyl tetronates and undergo regioselective hydroxyalkylations with aldehydes. The resulting products can be further oxidized to yield 3-acyl-4-O-methyl tetronates . This demonstrates the synthetic versatility of boronic acid derivatives and their potential as intermediates in the synthesis of more complex molecules.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives can exhibit a range of conformations due to their ability to undergo tautomeric rearrangements. For example, functionalized 2-formylphenylboronic acids can rearrange to form 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles. X-ray analyses have shown that these structures can vary from planar open forms to twisted conformers and cyclic oxaborole derivatives . These structural variations can significantly influence the reactivity and properties of the compounds.
Chemical Reactions Analysis
Boronic acids are known for their participation in various chemical reactions. They can act as Lewis acids and form complexes with Lewis bases, such as in the case of frustrated Lewis pairs, where a sterically hindered Lewis base and a Lewis acid remain unquenched and reactive . This reactivity can lead to the activation of small molecules like dihydrogen and tetrahydrofuran. The ability of boronic acids to engage in such reactions makes them valuable tools in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives can be influenced by their molecular structure and the presence of substituents. For example, the antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its analogues has been studied, revealing insights into their redox properties, acidity, and bond dissociation enthalpies . These properties are crucial for understanding the behavior of boronic acids in biological systems and their potential applications in pharmaceuticals and materials science.
Scientific Research Applications
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Sensing Applications
- Field : Chemistry
- Application Summary : Boronic acids, including 2,3-Dihydrobenzofuran-5-boronic acid, are increasingly used in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
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Synthesis of Halogenated DHBs
- Field : Organic Chemistry
- Application Summary : The presence of aryl bromides is compatible with the synthesis of 2,3-Dihydrobenzofuran-5-boronic acid, enabling the construction of halogenated DHBs .
- Methods of Application : The synthesis can be further elaborated via traditional transition-metal catalyzed coupling reactions .
- Results : This method allows for the production of halogenated DHBs .
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Catalysts for Regioselective Activation
- Field : Organic Chemistry
- Application Summary : Boronic acids have been used as catalysts for regioselective activation of polyols or epoxide opening .
- Methods of Application : The boronic acids are used as building blocks in double Suzuki coupling .
- Results : This method allows for the regioselective activation of polyols or epoxide opening .
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Sensors and Fluorescent Emitters
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Anticancer Activities
- Field : Medicinal Chemistry
- Application Summary : Some substituted benzofurans, which could potentially include 2,3-Dihydrobenzofuran-5-boronic acid, have shown significant anticancer activities .
- Methods of Application : These compounds are tested on different types of cancer cells .
- Results : Significant cell growth inhibitory effects have been observed .
- Electrophoresis of Glycated Molecules
- Field : Biochemistry
- Application Summary : Boronic acids have been used for electrophoresis of glycated molecules .
- Methods of Application : The boronic acids are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
- Results : This method allows for the separation and analysis of glycated molecules .
Safety And Hazards
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5,10-11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXLJHSFAMVHPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945405 | |
Record name | 2,3-Dihydro-1-benzofuran-5-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzofuran-5-boronic acid | |
CAS RN |
227305-69-3 | |
Record name | 2,3-Dihydrobenzofuran-5-ylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=227305-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1-benzofuran-5-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-dihydro-1-benzofuran-5-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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